5-(Trifluoromethyl)pyridine-2,3-diamine

概要

説明

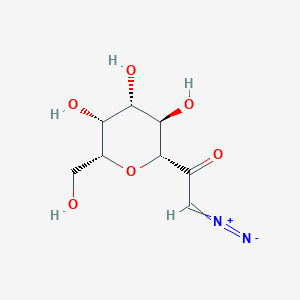

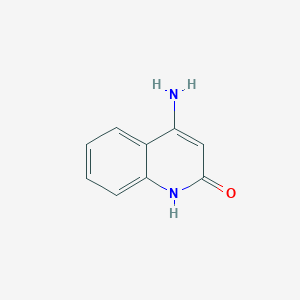

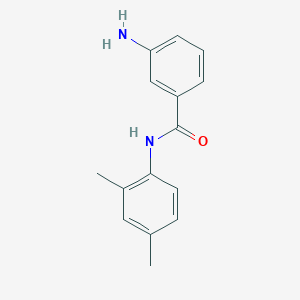

5-(Trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the CAS Number: 107867-51-6 . It has a molecular weight of 177.13 . The compound is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The IUPAC name for this compound is 5-(trifluoromethyl)-2,3-pyridinediamine . The InChI code is 1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyridine-2,3-diamine is a light-yellow to yellow powder or crystals .科学的研究の応用

Synthesis of Chelating Units

The compound is used in the synthesis of chelating units via Pd-Catalyzed Amination . The process involves a one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are of interest for the synthesis of metal complexes and supramolecular structures for various applications .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Synthesis of BACE Inhibitors

5-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound, is used in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are used in the treatment of Alzheimer’s disease .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized from 5-(Trifluoromethyl)pyridine-2,3-diamine, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands .

Catalysis

These compounds are also used in catalysis . The presence of the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound, making it useful in various catalytic processes .

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands demonstrate properties that make them useful in ion sensing . This is another significant application of 5-(Trifluoromethyl)pyridine-2,3-diamine .

Safety and Hazards

将来の方向性

The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

作用機序

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for their superior pest control properties when compared to traditional phenyl-containing insecticides .

Mode of Action

The presence of fluorine and pyridine structure in trifluoromethylpyridines (tfmp) derivatives, including this compound, is known to result in superior pest control properties . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Biochemical Pathways

It is known that tfmp derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that tfmp derivatives, including this compound, have superior pest control properties .

特性

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZENVDZWTPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436769 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridine-2,3-diamine | |

CAS RN |

107867-51-6 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)